molecular formula C7H6N2O4 B1346449 2-Methyl-5-nitronicotinic acid CAS No. 59290-81-2

2-Methyl-5-nitronicotinic acid

Cat. No. B1346449
CAS RN: 59290-81-2
M. Wt: 182.13 g/mol
InChI Key: QGKUVJPQLXSHQZ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitronicotinic acid is a chemical compound with the molecular formula C7H6N2O4 . It has an average mass of 182.133 Da and a mono-isotopic mass of 182.032761 Da .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-nitronicotinic acid consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI Key is QGKUVJPQLXSHQZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methyl-5-nitronicotinic acid has a boiling point of 370.1ºC at 760 mmHg and a density of 1.477g/cm3 .

Scientific Research Applications

Synthesis of Substituted Nitronicotinamides

2-Methyl-5-nitronicotinic acid has been utilized in the synthesis of various substituted nitronicotinamides. This process involves cyclocondensation using nitrocarbonyl compounds and their derivatives, followed by partial hydrolysis in concentrated sulfuric acid and in alkali solution in the presence of hydrogen peroxide. This synthesis pathway is significant for creating nitronicotinamides with potential applications in various fields, including medicinal chemistry (Sagitullina et al., 2010).

Anticoccidial Agents

Research has shown that derivatives of 5-nitronicotinic acid, including 2-methyl-5-nitronicotinic acid, exhibit significant anticoccidial activity against Eimeria tenella, a parasite that affects poultry. This finding is crucial for developing new anticoccidial agents in veterinary medicine (Morisawa et al., 1977).

Stereoselective Synthesis of Glutamic Acids

In the field of organic chemistry, 2-methyl-5-nitronicotinic acid has been used in the stereoselective synthesis of 4-hydroxy-4-substituted glutamic acids. These compounds are essential in synthesizing biologically important natural products, such as monatin and lycoperdic acid. The methodology developed for these syntheses has broad implications for producing various natural products (Tamura et al., 2005).

Janovsky Reaction in Nitropyridines

2-Methyl-5-nitronicotinic acid has been studied in the context of the Janovsky reaction of nitropyridines. This reaction is vital for preparingcompounds like 5-nitronicotinic acid and its related derivatives. Understanding the Janovsky reaction mechanisms helps in the efficient synthesis of these compounds, which are useful in various chemical applications (Nakadate et al., 1965).

Spin Trapping of Radicals

In the realm of medicinal chemistry, studies involving 2-methyl-5-nitronicotinic acid have contributed to the development of techniques for spin trapping of superoxide and hydroxyl radicals. This is critical in understanding the role of these radicals in biological systems and disease processes (Turner & Rosen, 1986).

Synthesis of Nitronic Acid and its Esters

The compound has been implicated in the study of the photorearrangement of o-nitrobenzyl esters, leading to the formation of nitronic acid. This research provides valuable insights into the chemistry of nitronic acids and their derivatives, which have potential applications in various chemical reactions (Schupp et al., 1987).

properties

IUPAC Name

2-methyl-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-6(7(10)11)2-5(3-8-4)9(12)13/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKUVJPQLXSHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301868
Record name 2-methyl-5-nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitronicotinic acid

CAS RN

59290-81-2
Record name 59290-81-2
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Record name 2-methyl-5-nitronicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitropyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PE Fanta - Journal of the American Chemical Society, 1953 - ACS Publications
The reaction of sodium nitromalonaldehyde (I) with ethyl ß-aminocrotonate (II) was studied as part of a program of synthesis of new heterocyclic compounds of possible pharmacological …
Number of citations: 26 pubs.acs.org
Y Morisawa, M Kataoka, N Kitano… - Journal of Medicinal …, 1977 - ACS Publications
… easily prepared by chlorination of 5-nitronicotinic acid (25) with SOCI2 and treatment with the corresponding amine, whereas the chlorination of 2-methyl-5-nitronicotinic acid (26) was …
Number of citations: 20 pubs.acs.org
RA Day Jr, RE Biggers - Journal of the American Chemical …, 1953 - ACS Publications
… 2-Methyl-5-nitronicotinic Acid (IV).—A solution of 2.00 g. of the ester III in a mixture of 5 ml. …
Number of citations: 10 pubs.acs.org

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